molecular formula C26H21ClN2O3 B2676827 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide CAS No. 895653-28-8

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2676827
CAS No.: 895653-28-8
M. Wt: 444.92
InChI Key: LOPAEHMGVWZHIK-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzoyl and Ethyl Groups: The benzoyl and ethyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Formation of the Acetamide Moiety: The final step involves the reaction of the quinoline derivative with 3-chlorophenylacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.

    Quinoline-based Fluorophores: Used in imaging and diagnostic applications.

Uniqueness

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-chlorophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c1-2-17-11-12-23-21(13-17)26(32)22(25(31)18-7-4-3-5-8-18)15-29(23)16-24(30)28-20-10-6-9-19(27)14-20/h3-15H,2,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPAEHMGVWZHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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